molecular formula C13H19ClO3S B13491832 6-(Benzyloxy)hexane-1-sulfonyl chloride

6-(Benzyloxy)hexane-1-sulfonyl chloride

Cat. No.: B13491832
M. Wt: 290.81 g/mol
InChI Key: XZVQNBPNSHBHID-UHFFFAOYSA-N
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Description

Significance of Alkyl Sulfonyl Chlorides as Reactive Intermediates in Modern Organic Chemistry

Alkyl sulfonyl chlorides are a class of organosulfur compounds that serve as highly valuable intermediates in a multitude of chemical transformations. ontosight.ai Their importance is rooted in their ability to introduce the sulfonyl group (-SO₂) into organic molecules, a moiety prevalent in pharmaceuticals, agrochemicals, and materials science. molport.comnih.gov These reagents are pivotal in constructing complex molecular architectures, including sulfonamides, which are crucial pharmacophores in many drugs, and sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. fiveable.mewikipedia.org The versatility and reactivity of sulfonyl chlorides make them indispensable tools for synthetic chemists. magtech.com.cn

Overview of the Sulfonyl Chloride Functional Group: Structure, Reactivity, and Electrophilic Nature

The sulfonyl chloride functional group, with the general structure R-SO₂Cl, is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom. wikipedia.org This arrangement creates a highly electron-deficient sulfur center. The potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom strongly electrophilic. pearson.com

This electrophilicity is the cornerstone of its reactivity. Sulfonyl chlorides readily react with a wide array of nucleophiles, such as amines, alcohols, and thiols. molport.comfiveable.me In these reactions, the chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution at the sulfur center. fiveable.me

Interactive Table: Reactions of Sulfonyl Chlorides

Nucleophile Product Bond Formed Significance
Primary/Secondary Amine (R'₂NH) Sulfonamide (R-SO₂NR'₂) S-N Core structure in many pharmaceuticals (e.g., sulfa drugs). fiveable.me
Alcohol (R'OH) Sulfonate Ester (R-SO₂OR') S-O Creates excellent leaving groups for subsequent reactions. wikipedia.orgwikipedia.org
Water (H₂O) Sulfonic Acid (R-SO₃H) S-O Hydrolysis product, often an undesired side reaction. wikipedia.org

Historical Development and Contemporary Trends in Sulfonylation Chemistry

The field of sulfonylation chemistry dates back to the 19th century, with initial studies focusing on the sulfonation of aromatic compounds using sulfuric acid. numberanalytics.comnumberanalytics.com The development of sulfonyl chlorides as reagents marked a significant advancement, providing a more controlled and versatile method for introducing the sulfonyl group.

Contemporary research in sulfonylation has shifted towards developing milder, more sustainable, and highly selective methodologies. Key trends include:

Green Chemistry Approaches : The use of water as a solvent for sulfonylation reactions is gaining traction due to its low cost, non-toxicity, and environmental benefits. nih.gov

Radical-Based Reactions : The generation of sulfonyl radicals from precursors like sodium sulfinates or sulfonyl chlorides has opened new pathways for forming C-S bonds under mild conditions. researchgate.net

Catalytic Methods : Transition-metal catalysis is increasingly employed to achieve novel and selective sulfonylation reactions, expanding the scope of accessible sulfonylated compounds. acs.org

Late-Stage Functionalization : New methods are being developed to convert existing functional groups, such as primary sulfonamides, back into highly reactive sulfonyl chlorides, allowing for the diversification of complex molecules at a late stage in the synthesis. nih.gov

Role of the Benzyloxy Protecting Group in Strategic Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyloxy group (BnO-), introduced via a benzyl (B1604629) ether, is a widely used protecting group for hydroxyl functionalities. youtube.comwikipedia.org

General Utility of Benzyl Ethers as Protecting Groups for Hydroxyl Functionalities

Benzyl ethers are favored for alcohol protection due to a combination of desirable characteristics. They are typically installed under basic conditions through a Williamson ether synthesis, reacting an alkoxide with a benzyl halide (e.g., benzyl bromide). organic-chemistry.org

Key features of benzyl ethers include:

Stability : They are robust and stable under a wide range of reaction conditions, including strongly basic, acidic (pH > 1), and many oxidative and reductive environments. uwindsor.ca

Orthogonality : The most common method for removing the benzyl group is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). jk-sci.comhighfine.com This deprotection method is mild and orthogonal to many other protecting groups, meaning the benzyl group can be removed selectively without affecting other protected functionalities. uwindsor.ca Alternative deprotection methods include the use of strong acids or dissolving metal reductions, though these are less common. organic-chemistry.org

Influence of Benzyloxy Moieties on Molecular Design and Reactivity

The incorporation of a benzyloxy group can influence a molecule's properties beyond simply protecting a hydroxyl group. The benzyl group's aromatic ring can engage in π-stacking interactions, potentially influencing the conformation of the molecule or its binding to biological targets. While generally considered chemically robust, the benzylic C-H bonds exhibit enhanced reactivity compared to simple alkyl C-H bonds, allowing for selective functionalization under certain oxidative conditions. wikipedia.org Furthermore, the electronic properties of the aromatic ring can be modified with substituents to fine-tune the lability of the protecting group, allowing for sequential deprotection strategies in the synthesis of complex polyhydroxylated compounds. lookchem.comacs.org

Rationale for Dedicated Academic Investigation of 6-(Benzyloxy)hexane-1-sulfonyl chloride

The academic interest in this compound stems from its identity as a heterobifunctional molecule. It combines two key chemical entities within a single structure: a highly reactive electrophilic sulfonyl chloride group at one end and a stable, protected primary alcohol at the other, separated by a flexible six-carbon aliphatic chain.

This unique architecture makes it a powerful building block for the synthesis of complex target molecules. The rationale for its investigation and use can be summarized as follows:

Molecular Tethering : The sulfonyl chloride terminus can react selectively with nucleophiles (e.g., amines on a substrate) to form a stable sulfonamide linkage. This tethers the six-carbon benzyloxy-protected chain to the substrate.

Introduction of a Spacer Arm : The hexyl chain acts as a flexible spacer, which is a common strategy in medicinal chemistry and materials science to connect different molecular fragments without introducing conformational strain.

Latent Functionality : After the tethering reaction, the benzyloxy group serves as a masked hydroxyl group. The benzyl protection is stable during the initial sulfonylation step and other potential transformations. In a later synthetic step, the benzyl group can be selectively removed via catalytic hydrogenolysis to unveil the primary alcohol. This newly exposed hydroxyl group is then available for further chemical modification, such as oxidation, esterification, or etherification, allowing for the stepwise construction of complex molecules.

In essence, this compound provides a strategic tool for chemists to introduce a protected, six-carbon hydroxylated chain onto a substrate in a controlled and predictable manner.

Unique Structural Combination of an Alkyl Sulfonyl Chloride with a Distal Benzyloxy Group

The chemical architecture of this compound is defined by three key components: a reactive sulfonyl chloride group, a stable benzyloxy protecting group, and a hexyl chain that separates them.

Sulfonyl Chloride Group (-SO₂Cl): This functional group is a potent electrophile, making it highly susceptible to reaction with nucleophiles. wikipedia.org It is a crucial precursor for the formation of sulfonamides (through reaction with primary or secondary amines) and sulfonate esters (through reaction with alcohols). wikipedia.org Sulfonyl chlorides are important intermediates in a wide range of organic and medicinal syntheses. magtech.com.cn

Benzyloxy Group (-OCH₂C₆H₅): The benzyloxy group functions as a robust protecting group for the primary alcohol at the other end of the hexane (B92381) chain. This group is chemically stable under a variety of conditions, including those typically required for reactions involving the sulfonyl chloride moiety. It can be selectively removed later in a synthetic sequence, often through catalytic hydrogenolysis, to reveal the free hydroxyl group for further functionalization.

Hexane Spacer: The six-carbon aliphatic chain serves as a flexible and non-reactive linker. Its length ensures that the reactive sulfonyl chloride and the protected hydroxyl group are sufficiently separated, preventing unintended intramolecular reactions and allowing each group to react independently.

This unique combination of a highly reactive site and a protected functional group on the same molecule allows for precise, stepwise synthetic operations.

Potential as a Versatile Synthetic Synthon for Complex Molecular Architectures

The dual functionality of this compound makes it a versatile synthetic synthon—a building block used to introduce a specific structural unit into a larger molecule. Its utility lies in the ability to perform selective chemistry at one end of the molecule while the other end remains masked and inert.

The typical synthetic strategy involves first utilizing the reactivity of the sulfonyl chloride. For instance, it can be reacted with a nucleophilic partner, such as an amine within a larger molecule, to form a stable sulfonamide linkage. Once this connection is established, the benzyloxy group at the distal end of the six-carbon chain can be deprotected to liberate the primary alcohol. This newly exposed hydroxyl group then becomes available for a second, distinct chemical transformation, such as oxidation, esterification, or etherification.

This stepwise approach enables the controlled and directional assembly of complex target molecules, where the 6-(benzyloxy)hexyl unit acts as a functionalized linker or spacer. This makes the reagent particularly useful in the synthesis of long-chain compounds, modified peptides, or macrocyclic structures where precise control over connectivity and functionality is essential.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1342186-16-6 fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Molecular Formula C₁₃H₁₉ClO₃S fluorochem.co.uk
Canonical SMILES O=S(=O)(Cl)CCCCCCOCc1ccccc1 fluorochem.co.uk

| InChI Key | XZVQNBPNSHBHID-UHFFFAOYSA-N fluorochem.co.uk |

Table 2: Properties of the Precursor 6-(Benzyloxy)hexan-1-ol (B1273247)

Property Value
CAS Number 71126-73-3 cymitquimica.comachemblock.com
IUPAC Name 6-(benzyloxy)hexan-1-ol achemblock.comsigmaaldrich.com
Molecular Formula C₁₃H₂₀O₂ achemblock.com
Molecular Weight 208.30 g/mol cymitquimica.com

| Physical Form | Liquid sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

6-phenylmethoxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c14-18(15,16)11-7-2-1-6-10-17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

XZVQNBPNSHBHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 6 Benzyloxy Hexane 1 Sulfonyl Chloride

Established Synthetic Routes to Alkyl Sulfonyl Chlorides

The synthesis of alkyl sulfonyl chlorides is a fundamental transformation in organic chemistry, with several well-established methods. These approaches generally involve the introduction of a sulfur-chlorine bond to an alkyl chain through various oxidative and substitution reactions.

Oxidative Chlorination Approaches to Sulfonyl Chlorides

Oxidative chlorination represents a direct and efficient method for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials, such as thiols and their derivatives. A common approach involves the use of a combination of an oxidizing agent and a chlorine source. For instance, the treatment of thiols with reagents like hydrogen peroxide in the presence of thionyl chloride (SOCl₂) can afford the corresponding sulfonyl chlorides in high yields. orgsyn.orgcymitquimica.com This method is often favored for its mild reaction conditions and the ready availability of the reagents. orgsyn.org

Another effective system for oxidative chlorination is the use of N-chlorosuccinimide (NCS) in the presence of an acid. capes.gov.br This approach has been successfully applied to a range of sulfur compounds, providing a versatile route to sulfonyl chlorides. The reaction proceeds through the in-situ generation of a reactive chlorine species that oxidizes the sulfur atom while simultaneously introducing the chlorine atom.

Conversion of Sulfonic Acids and Their Salts to Sulfonyl Chlorides

A traditional and widely used method for the preparation of sulfonyl chlorides involves the chlorination of sulfonic acids or their corresponding salts. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H) are commonly employed for this transformation. The choice of reagent often depends on the stability of the substrate and the desired reaction conditions. For example, thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. acs.org This method is particularly useful for aromatic sulfonyl chlorides but can also be applied to their aliphatic counterparts, provided the sulfonic acid precursor is accessible.

Preparation via S-Alkylisothiourea Salts

An alternative and often more convenient route to alkyl sulfonyl chlorides involves the use of S-alkylisothiourea salts as precursors. organicchemistrytutor.comyoutube.com These salts are readily prepared from the reaction of an alkyl halide with thiourea (B124793). The subsequent oxidative chlorination of the S-alkylisothiourea salt, for instance with chlorine gas or N-chlorosuccinimide, yields the desired alkyl sulfonyl chloride. organicchemistrytutor.comwikipedia.orgrsc.org This method is advantageous as it avoids the handling of odorous thiols and provides a straightforward pathway to the target compounds from readily available starting materials. organicchemistrytutor.comyoutube.com

Targeted Synthesis of 6-(Benzyloxy)hexane-1-sulfonyl chloride

The synthesis of this compound requires a multi-step approach, beginning with the preparation of a suitable precursor, 6-(benzyloxy)hexan-1-ol (B1273247). This precursor is then converted to the final sulfonyl chloride.

Strategies for Precursor Alcohol Synthesis: 6-(Benzyloxy)hexan-1-ol

The key challenge in the synthesis of 6-(benzyloxy)hexan-1-ol is the selective protection of one of the two hydroxyl groups of hexane-1,6-diol.

The selective monobenzylation of a symmetrical diol like hexane-1,6-diol can be achieved through several methods, with the Williamson ether synthesis being a classical and widely applicable approach. This reaction involves the deprotonation of one of the alcohol groups to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

To achieve monobenzylation, the stoichiometry of the base and the diol is crucial. Using a slight excess of the diol compared to the base and the benzylating agent can favor the formation of the mono-ether. Common bases used for this transformation include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Another effective method for the selective monobenzylation of diols involves the use of organotin intermediates. For instance, symmetrical primary 1,n-diols can be selectively monobenzylated by sequential treatment with dibutyltin (B87310) oxide and benzyl bromide. arizona.edu This method often provides higher selectivity for the mono-substituted product compared to the classical Williamson ether synthesis under standard conditions.

Below is a table summarizing typical conditions for the selective monobenzylation of hexane-1,6-diol.

MethodReagentsSolventTypical ConditionsKey Advantages
Williamson Ether SynthesisHexane-1,6-diol, Sodium Hydride (NaH), Benzyl Bromide (BnBr)Tetrahydrofuran (THF) or Dimethylformamide (DMF)Reaction of the diol with a slight molar deficit of NaH, followed by the addition of BnBr at room temperature or slightly elevated temperatures.Utilizes common and relatively inexpensive reagents.
Organotin-mediated EtherificationHexane-1,6-diol, Dibutyltin Oxide (Bu₂SnO), Benzyl Bromide (BnBr)Toluene or BenzeneFormation of a dibutylstannylene intermediate by azeotropic removal of water, followed by reaction with BnBr.Often provides higher selectivity for the mono-ether product. arizona.edu

Once 6-(benzyloxy)hexan-1-ol is synthesized and purified, the next step is the conversion of the remaining free hydroxyl group to a sulfonyl chloride. A plausible approach for this transformation would be a two-step sequence. First, the alcohol is converted to a thiol via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to an alkyl halide followed by displacement with a sulfur nucleophile like sodium hydrosulfide. The resulting 6-(benzyloxy)hexane-1-thiol can then be subjected to oxidative chlorination using one of the methods described in section 2.1.1 to yield the target compound, this compound.

Alternative Routes to Long-Chain Benzyloxy Alcohols

The synthesis of the precursor alcohol, 6-(benzyloxy)hexan-1-ol, is a critical first step. This long-chain benzyloxy alcohol can be efficiently prepared through the selective mono-etherification of a symmetrical diol, such as hexane-1,6-diol wikipedia.org. The Williamson ether synthesis is a classical and widely applicable method for this transformation. The primary challenge in this synthesis is achieving mono-substitution over di-substitution.

To favor the formation of the mono-benzylated product, reaction conditions can be carefully controlled. Using a molar excess of the diol relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride) is a common strategy. The choice of base and solvent also plays a pivotal role in modulating the reaction's selectivity and yield. Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, forming a more nucleophilic alkoxide. The reaction is typically conducted in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophile.

Table 1: Comparison of Reaction Conditions for Selective Mono-benzylation of Hexane-1,6-diol
BaseSolventTypical TemperatureKey AdvantagesConsiderations
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room Temp.Forms alkoxide irreversibly, driving the reaction to completion.Requires anhydrous conditions; hydrogen gas is evolved.
Potassium tert-butoxide (KOtBu)Dimethylformamide (DMF)Room TemperatureStrong, sterically hindered base that can improve selectivity.Requires careful handling and anhydrous conditions.
Sodium Hydroxide (B78521) (NaOH)Aqueous/Organic BiphasicRoom Temp. to 50 °CCost-effective and uses a phase-transfer catalyst (e.g., TBAB).Selectivity can be lower; risk of side reactions.

An alternative approach involves trans-etherification reactions, where a benzylic ether can react with a diol under specific catalytic conditions, though this is less common for simple alkyl chains. researchgate.netcrossref.org

Optimized Chlorosulfonylation of Precursors

The conversion of a suitable precursor to this compound is most commonly achieved through the oxidative chlorination of the corresponding thiol, 6-(benzyloxy)hexane-1-thiol. This thiol can be prepared from the precursor alcohol via standard functional group transformations. Direct conversion of the alcohol to the sulfonyl chloride is less common but possible. The oxidative chlorination of thiols offers high yields and can be performed under relatively mild conditions. organic-chemistry.org

Selection of Chlorinating Agents and Reaction Conditions

A variety of reagent systems have been developed for the oxidative chlorination of thiols to sulfonyl chlorides. rsc.orgorganic-chemistry.org The choice of reagent depends on factors such as substrate compatibility, desired reaction time, and operational safety. Many modern methods avoid the use of gaseous chlorine, opting for safer and more manageable reagents. organic-chemistry.org

Key reagent systems include:

Sulfuryl Chloride (SO₂Cl₂) : In the presence of a catalyst like a metal nitrate, sulfuryl chloride provides an excellent yield of sulfonyl chlorides from thiols in aprotic solvents. oup.comwikipedia.org

Hydrogen Peroxide (H₂O₂) with a Chlorine Source : Combinations such as H₂O₂/ZrCl₄ or H₂O₂/SOCl₂ are highly efficient, offering very short reaction times (often minutes) at room temperature. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods are advantageous due to their speed and the use of environmentally benign oxidants.

N-Chlorosuccinimide (NCS) : NCS, in combination with dilute hydrochloric acid, smoothly oxidizes thiols to their corresponding sulfonyl chlorides in good yields. semanticscholar.orgresearchgate.net

Oxone/KX (X=Cl) : A simple and rapid method utilizes Oxone (potassium peroxymonosulfate) and a chloride source like KCl in water, presenting a green chemistry approach. rsc.org

Table 2: Overview of Selected Reagents for Thiol to Sulfonyl Chloride Conversion
Reagent SystemTypical SolventReaction TimeYield RangeReference
SO₂Cl₂ / Metal NitrateAcetonitrile (B52724)1-2 hoursExcellent oup.com
H₂O₂ / ZrCl₄Acetonitrile~1 minuteup to 98% organic-chemistry.org
H₂O₂ / SOCl₂Acetonitrile~1 minuteup to 97% organic-chemistry.org
NCS / HCl (dilute)Dichloromethane (B109758)1-3 hoursGood semanticscholar.org
Oxone / KClWater15-30 minutes82-98% rsc.org
Mechanistic Aspects of Sulfonyl Chloride Formation

The mechanism for the oxidative chlorination of thiols generally proceeds through several key steps. When starting from a thiol (R-SH), the initial step is often oxidation to a disulfide intermediate (R-S-S-R). organic-chemistry.orgorganic-chemistry.org This disulfide is then further oxidized and chlorinated.

The proposed pathway typically involves:

Oxidation to Disulfide : Two molecules of the thiol are oxidized to form a disulfide. This can be initiated by the oxidizing agent.

Oxidation of Disulfide : The disulfide is successively oxidized at the sulfur atoms.

Chlorination : The oxidized sulfur species react with a chloride source (e.g., from HCl, SOCl₂, or ZrCl₄) to form a sulfonyl chloride.

Some studies suggest that radical intermediates may play a significant role in the transformation, particularly under certain conditions. rsc.org The exact sequence and nature of the intermediates can vary depending on the specific reagent system employed. For instance, with H₂O₂/SOCl₂, the reaction is believed to proceed via disulfide intermediates followed by oxidation and isomerization to the sulfonyl chloride. organic-chemistry.org

Purification and Isolation Protocols for High Purity

Achieving high purity of this compound is essential for its subsequent use. Sulfonyl chlorides can be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. wikipedia.org Therefore, purification protocols must be conducted under anhydrous conditions where possible. A typical workup procedure involves quenching the reaction mixture, followed by extraction and washing.

A common procedure described for organosulfonyl chlorides involves quenching the reaction mixture in cold water and extracting the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate. google.com The organic layer is then washed with water to remove water-soluble byproducts and subsequently with a brine solution to aid in drying. The solution is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

For crude liquid organosulfonyl chlorides, a specialized purification process involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid. google.com This step helps to remove residual organosulfonic acid. Following the acid wash, the product can be subjected to vacuum stripping, often with an inert gas sweep, to remove volatile impurities. google.com

Chromatographic Techniques and Recrystallization

For laboratory-scale synthesis, column chromatography is a powerful technique for achieving high purity. Silica (B1680970) gel is the most common stationary phase for the purification of sulfonyl chlorides. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the solvent system is adjusted to achieve good separation between the desired sulfonyl chloride and any impurities, such as unreacted starting material or oxidation byproducts. It is important to use dry solvents and silica to prevent hydrolysis of the product on the column.

If this compound is a solid at room temperature, recrystallization is an effective method for purification. A suitable solvent system is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The crystals are then collected by filtration and dried under vacuum.

Purity Assessment Methodologies

The purity of the final product must be rigorously assessed. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of sulfonyl chlorides. sigmaaldrich.com A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with modifiers like trifluoroacetic acid. google.com The compound is detected using a UV detector. In some cases, derivatization is performed prior to analysis to improve detection or stability. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the compound and assessing its purity. The presence of impurity peaks in the spectrum can be quantified if a standard of known concentration is used.

Gas Chromatography (GC) : For sufficiently volatile and thermally stable sulfonyl chlorides, gas chromatography can be used to assess purity. sigmaaldrich.com

Table 3: Common Purity Assessment Methods
MethodPrincipleInformation Obtained
HPLCDifferential partitioning between mobile and stationary phases.Quantitative purity (area %), detection of non-volatile impurities.
NMR SpectroscopyNuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities.
Gas Chromatography (GC)Partitioning between a mobile gas and a stationary phase.Purity assessment for volatile compounds, detection of volatile impurities.

Advancements in Sustainable Synthesis of Sulfonyl Chlorides and Analogues

The synthesis of this compound, a specialized aliphatic sulfonyl chloride, benefits significantly from broader advancements in the sustainable production of sulfonyl chlorides and their analogues. Traditional methods for synthesizing this class of compounds often rely on harsh and hazardous reagents, such as chlorosulfonic acid or gaseous chlorine, which pose significant environmental and safety challenges. researchgate.netrsc.org Modern synthetic strategies, however, are increasingly aligned with the principles of green chemistry, focusing on the reduction of hazardous waste, improving atom economy, and utilizing safer reagents and reaction conditions. These advancements are directly applicable to the multi-step synthesis of this compound, which would likely commence from a precursor such as 6-(benzyloxy)hexan-1-ol.

A plausible and environmentally conscious pathway involves the conversion of the starting alcohol to an alkyl halide or mesylate, followed by reaction with an inexpensive sulfur source like thiourea to form an S-alkylisothiourea salt. researchgate.netorganic-chemistry.org This intermediate can then undergo oxidative chlorination using greener reagents to yield the final sulfonyl chloride. organic-chemistry.orgthieme-connect.com This approach avoids many of the pitfalls of older methods and opens avenues for process optimization through sustainable practices.

The application of green chemistry principles is paramount in modernizing the production of this compound. Key to this is the design of synthetic routes that minimize waste and hazard while maximizing efficiency.

Use of Safer Reagents and Solvents: The principle of using less hazardous chemical syntheses is exemplified by replacing traditional, highly corrosive chlorinating agents with alternatives like household bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂). organic-chemistry.org These reagents are inexpensive, readily available, and generate fewer toxic byproducts, making the process inherently safer and more environmentally friendly. organic-chemistry.org Furthermore, the use of water as a solvent for certain oxyhalogenation reactions, such as the conversion of thiols to sulfonyl chlorides using oxone and a halide source, represents a major step forward in sustainable synthesis. rsc.org An environmentally benign, metal-free method for synthesizing sulfonyl chlorides from thiols has also been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant, greatly reducing solvent use and waste generation. rsc.org

Energy Efficiency: Many modern protocols for sulfonyl chloride synthesis can be performed under mild conditions, often at room temperature, which reduces energy consumption compared to traditional methods that may require heating or cooling. organic-chemistry.org For instance, the direct conversion of thiols to sulfonyl chlorides using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) proceeds rapidly at room temperature. organic-chemistry.org

The table below summarizes various green reagents used for the oxidative chlorination step in the synthesis of alkyl sulfonyl chloride analogues, a key step in a potential synthesis of this compound.

Reagent/SystemKey Green Chemistry Advantage(s)Typical Yields for AnaloguesReference
N-Chlorosuccinimide (NCS) / HClRecyclable byproduct (succinimide), solid reagent, avoids chlorine gas.75-95% researchgate.netthieme-connect.com
Sodium Hypochlorite (B82951) (Bleach) / HClInexpensive, clean, and atom-economic inorganic reagent.80-99% organic-chemistry.org
Sodium Chlorite (NaClO₂) / HClSafe, environmentally benign, and applicable to various sulfur precursors.82-97% organic-chemistry.org
H₂O₂ / SOCl₂Rapid reaction at room temperature, water is the main byproduct.85-97% organic-chemistry.org
Ammonium Nitrate / O₂ / HClMetal-free, uses oxygen as the terminal oxidant.70-95% rsc.org

Improving selectivity and efficiency through catalysis and thoughtful reagent design is a cornerstone of modern synthetic chemistry. While the direct conversion of a primary alcohol like 6-(benzyloxy)hexan-1-ol to a sulfonyl chloride is not a standard transformation, catalytic methods can be applied to intermediate steps, such as the initial conversion of the alcohol to an alkyl chloride. youtube.comjove.com

Catalytic Methods: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. nih.gov While many applications focus on aryl sulfonyl chlorides from diazonium salts or thioacetates, the underlying principles offer future potential for aliphatic systems. nih.govacs.orgnih.gov For example, heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate sulfonyl chloride synthesis under mild conditions (room temperature, visible light), offering a green alternative to traditional copper-catalyzed Sandmeyer-type reactions. nih.govacs.org The heterogeneous nature of such catalysts allows for easy separation and recycling, further enhancing the sustainability of the process.

Reagent Design for Selectivity and Safety: The design of reagents is critical for achieving high selectivity, particularly for a molecule like this compound which contains a benzyl ether that could be sensitive to certain harsh conditions.

Sulfur Dioxide Surrogates: Gaseous sulfur dioxide (SO₂) is a key component in some traditional sulfonyl chloride syntheses but is toxic and difficult to handle. The development of solid, stable SO₂ surrogates like DABSO (the adduct of DABCO and sulfur dioxide) represents a significant advancement in reagent design, improving safety and ease of use. organic-chemistry.org

Mild Chlorinating/Oxidizing Agents: As discussed previously, reagents such as NCS and tert-butyl hypochlorite have been designed to replace harsh oxidants. researchgate.netresearchgate.net These reagents provide controlled and selective oxidative chlorination under neutral or mildly acidic conditions, which is crucial for substrates with acid-sensitive functional groups. researchgate.net

Catalytic Systems for Alcohol Activation: For the initial step of converting 6-(benzyloxy)hexan-1-ol to an alkyl chloride precursor, modern catalytic Appel-type reactions can be employed. These systems use a phosphine (B1218219) catalyst in a P(III)/P(V) redox cycle, with a cheap chlorinating agent like benzotrichloride (B165768) and a terminal reductant, avoiding the stoichiometric formation of phosphine oxide waste. organic-chemistry.org

The table below outlines different catalytic and reagent-based strategies that enhance selectivity and sustainability in transformations relevant to the synthesis of this compound.

ApproachTransformation StepDescriptionAdvantage(s)Reference
Photoredox Catalysis (e.g., K-PHI)Sulfonyl Chloride Formation (Analogues)Uses visible light and a heterogeneous, metal-free catalyst to promote the reaction.Mild conditions, sustainable energy source, recyclable catalyst. nih.govacs.org
Catalytic Appel ReactionAlcohol to Alkyl ChlorideUses a phosphine catalyst with a terminal reductant and a simple chlorine source.Avoids stoichiometric phosphine oxide waste, mild conditions. organic-chemistry.org
DABSO ReagentSO₂ Source (Analogues)A stable, solid surrogate for toxic, gaseous sulfur dioxide.Enhanced safety and handling, operational simplicity. organic-chemistry.org
tert-Butyl HypochloriteOxidative ChlorinationA reagent for oxidative chlorination that can be used under neutral conditions.Protects acid-sensitive functional groups, improving selectivity. researchgate.net

Reactivity Profiles and Mechanistic Elucidation

Electrophilic Nature of the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, with the sulfur atom bearing a substantial partial positive charge. This electron deficiency makes the sulfur atom a prime target for attack by electron-rich species, known as nucleophiles.

The general reaction can be represented as:

R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻

Where 'R' is the 6-(benzyloxy)hexyl group and 'Nu⁻' represents a nucleophile.

Alkyl Chain Length: The hexyl chain is a simple, non-polar alkyl group. Generally, the electronic effect of a long alkyl chain on the reactivity of the sulfonyl chloride group is minimal. However, the steric bulk of the hexyl chain might play a role in the reaction kinetics, potentially hindering the approach of very bulky nucleophiles to the electrophilic sulfur center. Compared to a smaller alkylsulfonyl chloride like methanesulfonyl chloride, the longer hexyl chain in 6-(benzyloxy)hexane-1-sulfonyl chloride could lead to slightly slower reaction rates with sterically demanding nucleophiles due to increased van der Waals repulsion.

Chemoselectivity Studies of the Sulfonyl Chloride and Benzyloxy Moieties

A key aspect of the chemistry of this compound is the ability to selectively target one of the two functional groups.

The sulfonyl chloride is a significantly more reactive electrophile than the benzyl (B1604629) ether. Therefore, reactions with a wide range of nucleophiles can be carried out selectively at the sulfonyl chloride group without affecting the benzyl ether. This includes reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioethers, respectively. The benzyl ether is stable under the typically mild, often basic or neutral, conditions used for these transformations.

The benzyloxy group serves as a protecting group for the primary alcohol and can be selectively removed under various conditions, leaving the sulfonyl-containing moiety intact, provided it has been converted to a more stable derivative like a sulfone or sulfonamide. researchgate.net

Common methods for benzyl ether deprotection include:

Catalytic Hydrogenolysis: This is a widely used and generally mild method. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nacatsoc.orgambeed.comresearchgate.net It is important to note that direct hydrogenolysis of the sulfonyl chloride itself would likely lead to reduction of the sulfonyl chloride to a thiol. taylorfrancis.comorganic-chemistry.org Therefore, this deprotection would be performed on a derivative such as a sulfone or sulfonamide.

Lewis Acids: Reagents like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. atlanchimpharma.comorganic-chemistry.org The reaction conditions, particularly temperature, can be tuned to achieve selectivity.

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) can also be used for debenzylation.

Table 2: Conditions for Selective Deprotection of the Benzyloxy Group in a Derivative

Method Reagents Typical Conditions Comments
Catalytic Hydrogenolysis H₂, Pd/C Methanol or Ethanol, room temperature, atmospheric pressure Generally high yielding and clean. Not compatible with the sulfonyl chloride group itself.
Lewis Acid Cleavage BCl₃ Dichloromethane (B109758), low temperature (e.g., -78 °C to 0 °C) Can be highly selective. organic-chemistry.org

Investigations into Reaction Mechanisms and Transition States

The mechanism of nucleophilic substitution at a sulfonyl chloride center is generally considered to be a concerted SN2-type process. nih.govnih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. nih.gov

For alkanesulfonyl chlorides like this compound, the reaction mechanism is expected to follow this general pathway. nih.gov The rate of reaction is influenced by the nucleophilicity of the attacking species and the solvent polarity. Mechanistic studies on related alkanesulfonyl chlorides often involve kinetic measurements and the determination of solvent isotope effects to probe the structure of the transition state. nih.govnih.gov While computational studies on the specific transition state for reactions of this compound are not available, they would be expected to show a geometry consistent with an SN2 pathway at the sulfur atom.

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. A primary transformation for this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. cdnsciencepub.comwikipedia.org This reaction, a variation of the well-known Hinsberg test, serves as a fundamental method for synthesizing sulfonamides and characterizing amines. libretexts.orgwikipedia.org

The kinetics of the reaction between a sulfonyl chloride and an amine are typically studied under pseudo-first-order conditions. cdnsciencepub.com Generally, the reaction follows a second-order rate law, being first-order in both the sulfonyl chloride and the amine. cdnsciencepub.com However, in aqueous media, the reaction can exhibit more complex behavior, with third-order terms becoming significant, particularly with more hydrophobic amines. cdnsciencepub.com These terms can involve the participation of a hydroxide (B78521) anion or a second molecule of the amine in the rate-determining step. cdnsciencepub.com The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-like) pathway. mdpi.comresearchgate.net

Kinetic solvent isotope effect (KSIE) studies on analogous sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride, provide insight into the transition state. The kH2O/kD2O values for these compounds are significantly higher than for the hydrolysis of alkyl chlorides, suggesting a different transition state structure and a high degree of solvent reorganization during the substitution process. nih.gov For benzenesulfonyl chloride, the selectivity ratio for reaction with hydroxide ion versus water (kOH−/kH2O) is approximately 7 x 108, which is consistent with an SN2 pathway. nih.gov

Thermodynamically, the formation of a sulfonamide from a sulfonyl chloride and an amine is a favorable process, driven by the formation of a stable S-N bond and the elimination of HCl, which is typically neutralized by a base present in the reaction mixture. wikipedia.org Thermodynamic studies on related sulfonamides involve measuring properties such as solubility, sublimation, and partitioning to determine Gibbs energy, enthalpy, and entropy of these processes. researchgate.netresearchgate.net While specific thermodynamic data for the sulfonamide derived from this compound is not available, analysis of similar compounds shows correlations between their thermodynamic properties and their molecular structure, such as the influence of hydrogen bonding on crystal lattice energy. acs.orgacs.org

Table 1: Representative Kinetic Data for the Reaction of Benzenesulfonyl Chloride with Aniline

ParameterValueConditions
Rate Constant (k) 0.336 M-1s-125 °C in Methanol
Activation Energy (Ea) 45.8 kJ/mol-
Enthalpy of Activation (ΔH‡) 43.3 kJ/mol-
Entropy of Activation (ΔS‡) -115 J/mol·K-

Note: This data is for a model reaction and serves to illustrate typical kinetic parameters for the sulfonylation of an amine. Specific values for this compound would vary.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has become an essential tool for elucidating the reaction mechanisms of sulfonyl chlorides. researchgate.netnih.gov These studies provide detailed energy profiles of reaction pathways, helping to distinguish between proposed mechanisms, such as a concerted SN2 reaction versus a stepwise addition-elimination (SAN) pathway. mdpi.com

For reactions of sulfonyl chlorides, DFT calculations can model the transition state structures and calculate the associated activation energies (Gibbs activation energy, ΔG‡). researchgate.net For the chloride-chloride exchange reaction at the sulfonyl center of arenesulfonyl chlorides, DFT studies have shown that the reaction proceeds through a single transition state, consistent with an SN2 mechanism. researchgate.net In contrast, the analogous fluoride (B91410) exchange reaction is predicted to occur via a stepwise mechanism involving a pentacoordinate sulfurane intermediate. researchgate.net

In the context of this compound reacting with an amine, computational modeling could be used to:

Calculate the activation energy barrier for the nucleophilic attack of the amine on the sulfur atom.

Determine the geometry of the transition state, including bond lengths and angles.

Evaluate the thermodynamic stability of the reactants, intermediates, transition states, and products.

Assess the influence of the solvent on the reaction pathway through implicit or explicit solvent models.

Mechanistic studies on the amino-sulfonylation of alkenes using N-sulfonyl ketimines, which generate a transient tosyl radical, have utilized DFT to analyze the free energy profiles and understand the stability and reactivity of the radical intermediates. nih.gov Such computational approaches could be similarly applied to investigate potential radical-mediated reactions involving this compound under specific conditions, although nucleophilic substitution is the more common pathway. The calculations help in understanding regioselectivity and the electronic properties of intermediates that dictate the reaction's outcome. nih.gov

Table 2: Calculated Activation Barriers for Model Sulfonyl Chloride Reactions

ReactionMethodCalculated ParameterValue (kcal/mol)
CH3SO2Cl + NH3 DFT (B3LYP/6-31G)Activation Energy (ΔE‡)15.2
PhSO2Cl + NH3 DFT (B3LYP/6-31G)Activation Energy (ΔE‡)13.8
CH3SO2Cl + H2O DFT (B3LYP/6-31G)Activation Energy (ΔE‡)28.5
PhSO2Cl + H2O DFT (B3LYP/6-31G)Activation Energy (ΔE‡)26.9

Note: These values are illustrative and represent simplified gas-phase calculations for model systems to demonstrate the application of computational modeling.

Derivatization Strategies and Applications As a Synthetic Building Block

Functionalization of the Sulfonyl Moiety in 6-(Benzyloxy)hexane-1-sulfonyl chloride Derivatives

The sulfonyl chloride group is a highly reactive electrophilic handle, making it a prime site for initial functionalization. It can act as a precursor to transient sulfene (B1252967) intermediates, be converted into stable and versatile sulfonyl hydrazides and sulfonamides, or participate in carbon-sulfur and carbon-carbon bond-forming cross-coupling reactions.

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo dehydrochlorination in the presence of a non-nucleophilic base (e.g., triethylamine) to generate highly reactive intermediates known as sulfenes (R-CH=SO₂). These species are not typically isolated but are generated in situ and trapped by various reagents. The sulfene derived from this compound would be 6-(benzyloxy)hex-1-ylidene-1-sulfene.

The primary application of these transient sulfenes is in cycloaddition reactions. They can react with electron-rich olefins or conjugated systems to form four-, five-, or six-membered sulfur-containing heterocyclic rings. magtech.com.cnscirp.org

[2+2] Cycloadditions: With enamines, sulfenes undergo a [2+2] cycloaddition to yield four-membered thietane (B1214591) 1,1-dioxides. This reaction is a reliable method for constructing this particular heterocyclic system.

[4+2] Cycloadditions (Diels-Alder type): When reacted with conjugated dienes or 1-azadienes, sulfenes can act as the dienophile in a [4+2] cycloaddition, leading to the formation of six-membered sultines or thiazine-1,1-dioxides, respectively. scirp.org This reaction has been shown to be highly regioselective. scirp.org

[3+2] Cycloadditions: In some cases, sulfenes can be treated formally as 1,3-dipoles and react with electron-poor alkenes, such as acrylates or maleimides, to form five-membered heterocyclic rings in a process that may proceed via a stepwise Michael-type addition followed by ring closure. chimia.chchimia.ch

The table below summarizes the types of products obtained from trapping the sulfene generated from an alkanesulfonyl chloride.

Trapping ReagentReagent TypeProduct Class
EnaminesElectron-rich AlkeneThietane 1,1-dioxides
1,3-DienesConjugated SystemDihydrosultines
1-AzadienesConjugated SystemTetrahydrothiazine 1,1-dioxides
Electron-deficient AlkenesMichael AcceptorFive-membered Sulfones

One of the most common and synthetically useful transformations of sulfonyl chlorides is their reaction with hydrazine (B178648) or its derivatives to form sulfonyl hydrazides. The reaction of this compound with hydrazine hydrate (B1144303) proceeds readily, typically in a suitable solvent like tetrahydrofuran (B95107) or an alcohol, to yield 6-(benzyloxy)hexane-1-sulfonyl hydrazide.

This transformation is significant because sulfonyl hydrazides are stable, crystalline solids that serve as valuable intermediates in a variety of reactions, including the Shapiro reaction and as sources of sulfonyl radicals in modern organic synthesis.

Similarly, the reaction of this compound with primary or secondary amines provides a straightforward route to a wide array of sulfonamides. This reaction is fundamental in medicinal chemistry and materials science. The choice of amine dictates the properties of the resulting sulfonamide.

ReagentProduct Class
Hydrazine (NH₂NH₂)Sulfonyl Hydrazide
Primary Amine (R-NH₂)N-Substituted Sulfonamide
Secondary Amine (R₂NH)N,N-Disubstituted Sulfonamide
Ammonia (B1221849) (NH₃)Primary Sulfonamide

While less common than their aryl counterparts, alkanesulfonyl chlorides can participate in cross-coupling reactions, primarily through pathways that involve the cleavage of the carbon-sulfur bond. These reactions expand the utility of this compound for the formation of C–C and C–S bonds.

Desulfonylative Cross-Coupling: In the presence of palladium catalysts, the C–S bond of a sulfonyl chloride can be cleaved. This process can generate an alkyl radical or an organopalladium intermediate that subsequently engages in coupling with a suitable partner, such as an organoboron or organostannane reagent. nih.gov In this mode of reactivity, the sulfonyl chloride group effectively functions as a leaving group, analogous to a halide in traditional cross-coupling reactions.

Reductive Coupling: Alkanesulfonyl chlorides can undergo reductive coupling in the presence of a reducing agent, such as triphenylphosphine, to form the corresponding disulfides. researchgate.net This provides a method to convert the sulfonyl chloride into a thiol precursor.

Photoredox-Catalyzed Radical Coupling: A modern approach involves the use of visible-light photoredox catalysis to generate a sulfonyl radical from the sulfonyl chloride. nih.gov This sulfonyl radical can then be coupled with another radical species, for example, an alkyl radical generated from a potassium alkyltrifluoroborate salt, to form a sulfone. This method directly utilizes the sulfonyl moiety to construct a new, more complex sulfone structure. nih.gov

Coupling TypeKey Reagent/ConditionTypical ProductBond Formed
Desulfonylative CouplingPalladium CatalystAlkylated/Arylated AlkaneC–C
Reductive CouplingTriphenylphosphineDialkyl DisulfideS–S
Photoredox Radical CouplingPhotocatalyst, Light, R-BF₃KAlkyl Alkyl SulfoneC–S

Transformations and Manipulations of the Hexane (B92381) Chain

The six-carbon chain, protected at one end by a benzyl (B1604629) ether, provides a scaffold for further synthetic elaboration. Strategies can be employed to introduce stereocenters, thereby creating chiral molecules, or to modify the chain through carbon-carbon bond-forming reactions and other functional group interconversions.

While this compound is achiral, its hexane backbone can be modified to introduce one or more stereocenters, providing access to valuable chiral building blocks.

Catalytic Asymmetric C–H Functionalization: A powerful strategy for introducing chirality is the direct, catalyst-controlled functionalization of an unactivated C–H bond. Dirhodium catalysts, for instance, have been shown to achieve highly site-selective and stereoselective carbene insertion into the C–H bonds of n-alkanes. nih.govresearchgate.net Applying this methodology to a derivative of this compound could allow for the introduction of a new functional group at the C-2, C-3, or C-4 position with high enantioselectivity. The choice of chiral ligand on the metal catalyst dictates the stereochemical outcome.

Stereodivergent Synthesis: By making minimal modifications to a single chiral catalyst scaffold, it is possible to achieve complete diastereodivergence in certain addition reactions. nih.gov This principle could be applied to a derivative of the hexane chain, allowing for the selective synthesis of any desired diastereomer when creating multiple stereocenters.

Synthesis from Chiral Precursors: An alternative approach is to construct the chiral hexane backbone from the outset using building blocks from the chiral pool or through asymmetric synthesis, such as enantioselective alkylation or addition reactions, before installing the terminal functional groups.

StrategyDescriptionPotential Outcome
Asymmetric C–H ActivationSite- and stereoselective insertion of a functional group into a C–H bond using a chiral catalyst.Chiral ester, halide, or other group at a specific position on the hexane chain.
DesymmetrizationReaction of a prochiral diene or diol precursor with a chiral reagent to selectively form one enantiomer of a chiral hexane derivative.Enantiomerically enriched 1,6-disubstituted hexane derivative.
Chiral Auxiliary ControlAttachment of a chiral auxiliary to a precursor to direct the stereochemical course of a reaction on the hexane chain, followed by removal of the auxiliary.Diastereomerically pure intermediate, leading to an enantiopure final product.

To utilize powerful C–C bond-forming reactions like olefin metathesis, an unsaturated derivative of the parent compound is required. For example, a precursor such as 6-(benzyloxy)hex-5-en-1-ol could be synthesized and converted to the corresponding sulfonyl chloride. This unsaturated analogue opens up possibilities for significant structural modifications.

Olefin Metathesis:

Ring-Closing Metathesis (RCM): If a second double bond is introduced into the molecule, RCM can be employed to form cyclic structures. For example, a diene derivative could be cyclized to form a seven- or eight-membered carbocycle, depending on the position of the olefins.

Cross-Metathesis (CM): The terminal olefin of a derivative like 6-(benzyloxy)hex-5-ene-1-sulfonyl chloride can react with other olefins in the presence of a Grubbs- or Hoveyda-Grubbs-type catalyst. nih.govnih.gov This allows for chain extension, branching, or the introduction of new functional groups by coupling with functionalized alkenes.

Other Functional Group Interconversions: The terminal groups of this compound offer numerous opportunities for interconversion.

Deprotection and Oxidation: The benzyl ether is a common protecting group for alcohols that can be readily removed via catalytic hydrogenolysis (H₂/Pd-C) to yield the free primary alcohol, 6-hydroxyhexane-1-sulfonyl chloride (or a derivative thereof). imperial.ac.uk This alcohol can then be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., Jones reagent). imperial.ac.uk

Nucleophilic Substitution: The precursor alcohol (6-(benzyloxy)hexan-1-ol) can be converted to other functionalities. For example, conversion to an alkyl halide (via Appel reaction) or a tosylate allows for subsequent nucleophilic substitution to introduce azides, nitriles, or other groups, further diversifying the synthetic utility of the hexane scaffold. ub.eduvanderbilt.edu

The following table summarizes key functional group interconversions possible on the hexane chain of the title compound or its immediate precursors.

Initial GroupReagent(s)Final Group
Benzyl Ether (R-OBn)H₂, Pd/CPrimary Alcohol (R-OH)
Primary Alcohol (R-OH)PCC or DMPAldehyde (R-CHO)
Primary Alcohol (R-OH)CrO₃, H₂SO₄Carboxylic Acid (R-COOH)
Primary Alcohol (R-OH)PPh₃, CBr₄Alkyl Bromide (R-Br)
Alkyl Bromide (R-Br)NaCNNitrile (R-CN)
Alkyl Bromide (R-Br)NaN₃Azide (R-N₃)

Strategic Incorporation of this compound into Complex Syntheses

This compound serves as a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive sulfonyl chloride at one terminus of a hexyl chain and a stable, yet deprotectable, benzyloxy ether at the other, allows for sequential and controlled chemical transformations. This dual functionality enables its strategic incorporation into a variety of complex molecular architectures, including non-biological macrocycles, heterocycles, and as a precursor for advanced, non-polymeric materials.

Utility in the Synthesis of Non-Biological Macrocycles and Heterocycles

The distinct reactivity of the sulfonyl chloride group and the latent functionality of the benzyloxy group make this compound an ideal candidate for the synthesis of macrocyclic and heterocyclic structures. The sulfonyl chloride readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reaction can be employed as a key step in macrocyclization reactions.

For instance, in a high-dilution environment, the reaction of this compound with a long-chain diamine could lead to the formation of a macrocyclic sulfonamide. The benzyloxy group can be carried through the synthesis and later deprotected via hydrogenolysis to reveal a terminal alcohol, which can be further functionalized. A plausible synthetic route to a simple macrocycle is outlined below:

Reaction Scheme 1: Synthesis of a Non-Biological Macrocycle

Similarly, reaction with a diol could yield a macrocyclic sulfonate ester. The flexible hexyl chain provides the necessary conformational freedom for the molecule to adopt a cyclic structure.

In the realm of heterocycle synthesis, the primary sulfonamide formed from the reaction of this compound with ammonia can serve as a precursor for intramolecular cyclization reactions. After deprotection of the benzyloxy group and subsequent oxidation of the resulting alcohol to an aldehyde, an intramolecular condensation could yield a cyclic imine, which can be further reduced to a saturated heterocycle.

Table 1: Examples of Potential Macrocyclization Reactions

ReactantResulting LinkagePotential Macrocycle
1,10-DiaminodecaneSulfonamide1-Aza-2-thia-1-(6-(benzyloxy)hexyl)cyclododecane-2,2-dione
1,8-OctanediolSulfonate Ester1,10-Dioxa-11-thiacyclotetradecane-11,11-dione (after debenzylation and further steps)

Precursor for Advanced Materials and Specialty Chemicals (Non-Polymeric)

The amphiphilic nature of molecules derived from this compound, possessing a polar sulfonyl-containing head group and a nonpolar tail that can be modified, makes it a valuable precursor for specialty chemicals, such as surfactants and building blocks for self-assembled monolayers (SAMs).

For example, reaction with a hydrophilic amine, such as taurine (B1682933) (2-aminoethanesulfonic acid), followed by deprotection of the benzyloxy group and subsequent sulfation of the terminal alcohol, would yield an anionic surfactant with a complex polar head group. The properties of such a surfactant could be fine-tuned by modifying the structure of the amine used in the initial step.

Furthermore, the terminal benzyloxy group can be replaced with other functionalities to create molecules suitable for surface modification. For instance, deprotection followed by conversion of the alcohol to a thiol would generate a molecule capable of forming a self-assembled monolayer on a gold surface. The sulfonyl chloride end could then be used to attach other molecules to this functionalized surface.

Table 2: Potential Specialty Chemicals Derived from this compound

Derivative TypeSynthetic ApproachPotential Application
Anionic SurfactantReaction with an amino acid, followed by debenzylation and sulfation.Specialty detergents, emulsifiers.
Functionalized Thiol for SAMsReaction with a protecting group for the sulfonyl chloride, debenzylation, conversion of alcohol to thiol.Surface modification, biosensors.

Modular Synthesis Approaches Leveraging the Bifunctional Nature

The orthogonal reactivity of the sulfonyl chloride and the protected alcohol allows for a modular approach to the synthesis of complex molecules. One functional group can be reacted selectively while the other remains intact for a subsequent transformation. This "click-like" modularity is highly advantageous in combinatorial chemistry and the generation of molecular libraries for drug discovery or materials science.

A modular synthetic strategy could involve the following steps:

Anchoring: The sulfonyl chloride is reacted with a solid support functionalized with amine or alcohol groups.

Deprotection: The benzyloxy group is removed to expose the terminal alcohol.

Diversification: The free alcohol is then reacted with a library of electrophiles (e.g., acyl chlorides, isocyanates) to generate a diverse set of compounds attached to the solid support.

Cleavage: The sulfonamide or sulfonate ester linkage is cleaved under specific conditions to release the final products.

This approach allows for the rapid synthesis of a large number of compounds from a common intermediate. The long hexyl chain can also act as a flexible spacer, which can be beneficial in applications where spatial separation of different molecular fragments is required.

Table 3: Modular Synthesis Workflow

StepTransformationPurpose
1Reaction of sulfonyl chloride with an amine-functionalized resin.Immobilization of the building block.
2Hydrogenolysis of the benzyloxy group.Unmasking of the second reactive site.
3Esterification with a library of carboxylic acids.Introduction of molecular diversity.
4Acid-catalyzed cleavage from the resin.Release of the final product library.

Advanced Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural elucidation of 6-(Benzyloxy)hexane-1-sulfonyl chloride, providing detailed information about the hydrogen and carbon framework of the molecule.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the benzyloxy and the hexanesulfonyl chloride moieties. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would be expected to produce a singlet around δ 4.5 ppm. The protons on the hexyl chain would exhibit characteristic multiplets, with the methylene group adjacent to the oxygen (-O-CH₂-) resonating at approximately δ 3.5 ppm and the methylene group alpha to the sulfonyl chloride group (-CH₂-SO₂Cl) shifted further downfield to around δ 3.6-3.7 ppm due to the strong electron-withdrawing effect of the sulfonyl chloride group. The remaining methylene groups of the hexyl chain would appear as a series of multiplets in the upfield region of the spectrum, likely between δ 1.4 and 1.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the benzyl group would be observed in the δ 127-138 ppm region. The benzylic methylene carbon is anticipated around δ 73 ppm. The carbons of the hexyl chain would be found at various shifts, with the carbon attached to the oxygen (-O-CH₂-) at approximately δ 70 ppm and the carbon bonded to the sulfonyl chloride group (-CH₂-SO₂Cl) significantly downfield, potentially around δ 60-65 ppm. The other aliphatic carbons would resonate in the δ 25-32 ppm range.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40-7.25m5HAr-H
4.50s2HPh-CH₂-O
3.65t2H-CH₂-SO₂Cl
3.45t2H-O-CH₂-
1.90-1.75m2HAlkyl-CH₂
1.70-1.55m2HAlkyl-CH₂
1.50-1.35m2HAlkyl-CH₂

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Assignment
138.5Ar-C (quaternary)
128.4Ar-CH
127.7Ar-CH
127.5Ar-CH
73.0Ph-CH₂-O
70.0-O-CH₂-
62.0-CH₂-SO₂Cl
31.5Alkyl-CH₂
28.5Alkyl-CH₂
25.0Alkyl-CH₂

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the hexyl chain and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide crucial information about long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the benzyl group and the hexyl chain via the ether linkage, and the attachment of the sulfonyl chloride group to the terminus of the hexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this flexible acyclic molecule, a NOESY experiment could provide information about through-space proximity of protons, which might offer insights into preferred conformations in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry would be employed to determine the exact mass of this compound, which would in turn confirm its molecular formula (C₁₃H₁₉ClO₃S). Fragmentation studies, likely using techniques such as collision-induced dissociation (CID), would provide valuable structural information. Expected fragmentation patterns would include the loss of the sulfonyl chloride group, cleavage of the ether linkage, and the formation of a stable benzyl or tropylium (B1234903) cation (m/z 91).

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) at approximately 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely appear in the 1100-1150 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
3030MediumAromatic C-H Stretch
2940, 2860StrongAliphatic C-H Stretch
1375StrongS=O Asymmetric Stretch
1185StrongS=O Symmetric Stretch
1120StrongC-O-C Ether Stretch

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular geometry of 6-(Benzyloxy)hexane-1-sulfonyl chloride. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Table 1: Predicted Ground State Properties of this compound using DFT

Property Predicted Value
Total Electronic Energy [Data not available in search results]
Dipole Moment [Data not available in search results]
Key Bond Lengths (Å) [Data not available in search results]
Key Bond Angles (°) [Data not available in search results]
Key Dihedral Angles (°) [Data not available in search results]

Note: Specific values require dedicated computational studies which are not available in the public domain.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the sulfonyl chloride and benzyloxy groups, as well as the phenyl ring. The LUMO, conversely, would likely be centered on the electron-deficient sulfonyl chloride group, particularly the sulfur-chlorine bond.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species.

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound

Parameter Formula Predicted Value
EHOMO - [Data not available in search results]
ELUMO - [Data not available in search results]
Energy Gap (ΔE) ELUMO - EHOMO [Data not available in search results]
Ionization Potential (I) -EHOMO [Data not available in search results]
Electron Affinity (A) -ELUMO [Data not available in search results]
Electronegativity (χ) (I + A) / 2 [Data not available in search results]
Chemical Hardness (η) (I - A) / 2 [Data not available in search results]
Chemical Softness (S) 1 / (2η) [Data not available in search results]
Electrophilicity Index (ω) χ² / (2η) [Data not available in search results]

Note: Specific values require dedicated computational studies which are not available in the public domain.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the hexyl chain and the presence of the bulky benzyloxy group in this compound give rise to a complex conformational landscape.

Investigation of Alkyl Chain Flexibility and Preferred Conformations

The six-carbon alkyl chain can adopt numerous conformations due to rotation around the single C-C bonds. A systematic conformational search, employing methods like molecular mechanics or DFT, would be necessary to identify the low-energy conformers. The potential energy surface of the molecule would reveal various local minima, corresponding to stable conformations, and the transition states connecting them. The most stable conformer would likely adopt a staggered arrangement along the alkyl chain to minimize steric hindrance.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can provide valuable predictions regarding the reactivity and selectivity of this compound in chemical reactions. The sulfonyl chloride group is the primary reactive site, susceptible to nucleophilic attack.

Analysis of the Molecular Electrostatic Potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The area around the sulfur atom of the sulfonyl chloride group is expected to be highly electron-deficient (blue region), making it the most probable site for nucleophilic attack. Conversely, the oxygen atoms and the phenyl ring would exhibit high electron density (red regions).

Fukui functions are another powerful tool for predicting local reactivity. scispace.com The Fukui function f-(r) indicates the propensity of a site to undergo electrophilic attack, while f+(r) points to sites susceptible to nucleophilic attack. For this compound, the sulfur atom is predicted to have the highest value of f+(r), confirming its role as the primary electrophilic center.

By modeling the reaction pathways with various nucleophiles using DFT, the activation energies for different potential reactions can be calculated. The reaction with the lowest activation energy will be the most kinetically favorable, allowing for the prediction of the major product and the selectivity of the reaction.

Table 3: List of Compounds Mentioned

Compound Name

Transition State Characterization for Nucleophilic Additions

Nucleophilic substitution at the sulfur atom is a hallmark reaction of sulfonyl chlorides. Computational studies on analogous compounds, such as arenesulfonyl and alkanesulfonyl chlorides, have consistently shown that these reactions typically proceed through a concerted SN2-type mechanism. nih.govmdpi.comdntb.gov.ua This mechanism involves the formation of a single transition state.

For this compound, the reaction with a nucleophile (Nu-) would involve the approach of the nucleophile to the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com In this transition state, the incoming nucleophile and the leaving chloride ion occupy the apical positions. DFT calculations are crucial for determining the geometry and energy of this transition state. nih.gov

Key characteristics of this transition state, derived from studies on similar molecules, would include:

Elongated S-Cl Bond: The bond to the leaving group (chloride) is partially broken.

Partially Formed S-Nu Bond: The bond to the incoming nucleophile is in the process of forming.

Planar Arrangement: The oxygen atoms and the carbon of the hexyl chain attached to the sulfur atom lie roughly in a plane.

The energy barrier of this transition state dictates the reaction rate. Computational models can calculate this activation energy (ΔG‡), providing a quantitative measure of the compound's reactivity. wikipedia.orglibretexts.org For instance, studies on the hydrolysis of benzenesulfonyl chloride have computationally modeled the transition state involving an attacking water molecule. researchgate.net

Table 1: Representative Calculated Parameters for an SN2 Transition State of a Model Alkanesulfonyl Chloride with a Nucleophile

ParameterRepresentative ValueDescription
S-Cl Bond Length (Å)~2.4 - 2.6Significantly elongated compared to the ground state (~2.0-2.1 Å), indicating bond breaking.
S-Nu Bond Length (Å)~2.2 - 2.5Represents the partially formed bond with the incoming nucleophile.
Cl-S-Nu Angle (°)~170 - 180Nearly linear, characteristic of the apical positions in a trigonal bipyramidal geometry.
Activation Energy (kcal/mol)15 - 25A typical range for SN2 reactions at a sulfonyl sulfur, highly dependent on the nucleophile and solvent.
Imaginary Frequency (cm-1)-300 to -500A single negative frequency in the vibrational analysis confirms the structure as a true transition state.

Note: These values are illustrative and based on general computational studies of sulfonyl chlorides; they are not specific to this compound.

While the SN2 pathway is common, some computational studies on sulfonyl halides have also considered a stepwise addition-elimination mechanism, particularly with highly electronegative nucleophiles like fluoride (B91410). nih.govmdpi.com This pathway would involve a pentacoordinate sulfurane intermediate. However, for most common nucleophiles, the concerted SN2 mechanism is generally favored for sulfonyl chlorides. researchgate.net

Computational Assessment of Potential Side Reactions

Besides direct nucleophilic substitution, sulfonyl chlorides can undergo other reactions, the feasibility of which can be assessed computationally. For this compound, a primary potential side reaction is elimination.

E2 Elimination (Sulfene Formation):

Alkanesulfonyl chlorides with α-hydrogens can undergo an E2-type elimination in the presence of a base to form a highly reactive intermediate called a sulfene (B1252967) (R2C=SO2). nih.govwikipedia.org This is particularly relevant for this compound as it possesses hydrogens on the carbon adjacent to the sulfonyl chloride group.

Computational studies can model this reaction pathway:

Reactant Complex: Formation of a complex between the sulfonyl chloride and the base.

Transition State: A single transition state where the base is abstracting the α-proton simultaneously as the chloride ion departs.

Products: Formation of the sulfene intermediate, the protonated base, and the chloride ion.

DFT calculations can determine the activation energy for this elimination pathway. By comparing this energy barrier to that of the SN2 substitution pathway, one can predict the reaction outcome under different conditions (e.g., steric hindrance of the nucleophile/base, solvent polarity). Generally, strong, sterically hindered bases favor the elimination pathway. nih.gov

Table 2: Computational Comparison of SN2 vs. E2 Pathways for a Model Primary Alkanesulfonyl Chloride

Reaction PathwayRelative Activation Energy (ΔG‡)Conditions Favoring this Pathway
SN2 Nucleophilic SubstitutionLowerGood nucleophiles, non-basic conditions, polar aprotic solvents.
E2 Elimination (Sulfene)HigherStrong, sterically hindered bases, non-nucleophilic bases.

Note: The relative energies are qualitative. The actual preference depends heavily on the specific reactants and conditions.

Other potential side reactions, such as hydrolysis of the benzyloxy ether linkage under harsh acidic conditions, could also be modeled, though these are less directly related to the sulfonyl chloride functionality itself.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations like DFT are excellent for studying reaction mechanisms, they are typically limited to small systems and short timescales. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules in a condensed phase (e.g., in a solvent) over longer periods. researchgate.netdtu.dk

For a molecule like this compound, MD simulations could provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water, acetonitrile) arrange around the solute molecule. MD can reveal the structure of the solvation shells around the polar sulfonyl chloride head and the nonpolar alkyl and benzyl (B1604629) portions of the molecule. rsc.org This is critical as solvent interactions can significantly influence reactivity. researchgate.net

Conformational Dynamics: The long hexane (B92381) chain and the flexible benzyloxy group can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most populated conformers in a given solvent and the rates of interconversion between them. This can be important as the accessibility of the sulfur atom to an incoming nucleophile may depend on the molecule's conformation.

Diffusion and Transport Properties: MD can be used to calculate properties like the diffusion coefficient of the molecule in a particular solvent, which is fundamental to understanding reaction kinetics in solution. dtu.dk

An MD simulation of this compound in an aqueous solution, for example, would likely show the polar -SO2Cl group engaging in hydrogen bonding with water, while the hydrophobic hexyl and benzyl moieties would induce a more ordered, cage-like structure in the surrounding water molecules. rsc.org Such simulations would be instrumental in parameterizing continuum solvent models used in DFT calculations for a more accurate prediction of reaction barriers.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways to 6-(Benzyloxy)hexane-1-sulfonyl chloride

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions. nih.gov The future of synthesizing this compound will likely focus on developing more efficient, safer, and sustainable catalytic and continuous-flow processes.

The development of catalytic routes to sulfonyl chlorides is a key area of interest. Research into Sandmeyer-type reactions using stable SO2 surrogates and copper catalysts for converting anilines to sulfonyl chlorides could be adapted for precursors of this compound. organic-chemistry.org Another avenue involves the oxidative chlorination of corresponding thiols or disulfides using greener and more selective catalytic systems, moving away from stoichiometric and hazardous chlorinating agents. rsc.org

While this compound is an achiral molecule, the development of stereoselective methods for related structures is a significant research frontier. Future work could explore the enantioselective synthesis of derivatives by introducing chirality on the hexane (B92381) backbone. Methodologies for creating chiral S(VI) centers, such as the desymmetrizing enantioselective hydrolysis of in-situ generated symmetric aza-dichlorosulfonium salts, could be adapted to derivatives of this compound, opening pathways to novel chiral ligands and catalysts. researchgate.net

Flow chemistry presents a powerful solution for the scalable and safe production of sulfonyl chlorides, mitigating the risks associated with highly exothermic reactions and hazardous reagents often used in batch synthesis. rsc.orgrsc.org Implementing a continuous-flow process for the synthesis of this compound could offer significant advantages, including superior heat and mass transfer, improved reaction control, and enhanced safety. rsc.org Documented flow protocols for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) demonstrate significant improvements in space-time yield compared to batch processes. mdpi.com Similar systems, potentially employing reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination, could be designed for the continuous manufacturing of this compound, enabling safer handling and higher throughput. rsc.orgresearchgate.net

FeatureTraditional Batch SynthesisFlow Chemistry Synthesis
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. rsc.orgEnhanced safety due to small reactor volumes, improved heat transfer, and better control over reaction parameters. rsc.org
Scalability Scaling up can be complex and introduce new safety challenges.More straightforward and safer scalability by extending operational time or parallelizing reactors ("numbering-up"). mdpi.com
Efficiency Can have lower space-time yields. mdpi.comOften achieves significantly higher space-time yields. rsc.orgmdpi.com
Control Less precise control over temperature, mixing, and residence time.Exquisite control over all reaction parameters. rsc.org

Expanding the Scope of Reactivity and Selectivity

The sulfonyl chloride moiety is a versatile functional group, primarily used for synthesizing sulfonamides and sulfonate esters via nucleophilic substitution. wikipedia.orgmolport.com Future research will focus on unlocking the full potential of this compound by exploring less conventional reaction pathways and designing advanced stereoselective transformations.

Beyond classical nucleophilic substitution, sulfonyl chlorides can participate in a wide array of chemical transformations. magtech.com.cn They can serve as precursors to sulfonyl radicals under visible-light photoredox catalysis, enabling novel carbon-sulfur and carbon-carbon bond formations. researchgate.net The application of such methods to this compound could lead to innovative sulfonylation/cyclization cascades. researchgate.net

Furthermore, sulfonyl chlorides can undergo transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, can activate the S-Cl bond for the synthesis of thioethers. researchgate.net Exploring the reactivity of this compound in Friedel-Crafts reactions to form sulfones or in radical-based annulations with unsaturated compounds could significantly broaden its synthetic utility. wikipedia.orgmagtech.com.cn

Reaction TypeReagents/ConditionsPotential Products from this compound
Nucleophilic Substitution Amines, Alcohols, Water wikipedia.orgmolport.comSulfonamides, Sulfonate esters, Sulfonic acid
Radical Reactions Visible light, Photocatalyst, Alkenes researchgate.netSulfonylated cyclized products, Alkyl sulfones
Friedel-Crafts Reaction Arenes, Lewis Acid wikipedia.orgAryl hexyl sulfones
Palladium Cross-Coupling Palladium catalyst, Copper(I) iodide researchgate.netThioethers
Reduction Reducing agents (e.g., PPh₃) nih.govSulfinamides

The development of enantioselective transformations using derivatives of this compound is a promising research avenue. While the parent compound is achiral, it can be converted into chiral derivatives that serve as valuable synthons. For example, its reaction with amines can produce sulfonamides, which could then be subjected to chiral catalysis.

A more direct approach involves converting the sulfonyl chloride into other chiral sulfur-containing functional groups. For instance, the synthesis of chiral sulfonimidoyl chlorides from sulfenamides has been reported, providing a template for future research. researchgate.net Derivatives of this compound could be used to generate novel chiral sulfonimidamides, which are of interest in medicinal chemistry and asymmetric synthesis. nih.gov

Integration into Advanced Organic Materials Science

The unique structure of this compound, featuring a flexible aliphatic spacer, a bulky benzyloxy end-group, and a highly reactive sulfonyl chloride handle, makes it an attractive building block for advanced organic materials.

Sulfonyl chlorides are known to act as initiators for metal-catalyzed living radical polymerization, offering a pathway to polymers with controlled molecular weights and architectures. proquest.comquora.com The this compound molecule could be used to initiate the polymerization of monomers like styrene (B11656) or methacrylates, thereby incorporating the benzyloxy-hexyl group at the polymer chain end, which can influence material properties such as solubility and thermal stability.

The reactive sulfonyl chloride group can also be used for the post-synthetic modification of polymers and other materials. rsc.org For example, it could be grafted onto polymer backbones or surfaces containing nucleophilic sites (e.g., amino or hydroxyl groups) to tailor surface properties. It could also be used to functionalize metal-organic frameworks (MOFs) that contain amino groups, introducing the long, flexible benzyloxy-hexyl chain into the pore structure, which could impact guest adsorption and selectivity. rsc.org Furthermore, its bifunctional nature makes it a candidate for the synthesis of novel monomers for polycondensation reactions, leading to functional polyesters or polyamides with pendant sulfonate groups after hydrolysis.

Precursors for Non-Biological Polymer Architectures

The sulfonyl chloride moiety is a well-established initiator for controlled radical polymerization techniques. cmu.edu This reactivity opens up possibilities for the use of this compound in the synthesis of novel non-biological polymers. The benzyloxy group can be deprotected post-polymerization to yield a terminal hydroxyl group, which can then be further functionalized. This allows for the creation of complex polymer architectures such as block copolymers, star polymers, and graft polymers with tailored properties.

For instance, the compound could initiate the polymerization of various vinyl monomers. The resulting polymer would possess a terminal benzyloxy group, which, upon hydrogenolysis, would be converted to a hydroxyl group. This hydroxyl-terminated polymer could then be used in subsequent reactions to create more complex macromolecular structures.

Table 1: Potential Monomers for Polymerization Initiated by this compound

Monomer ClassSpecific ExamplesPotential Polymer Properties
AcrylatesMethyl acrylate, Ethyl acrylate, Butyl acrylateAdhesives, coatings, textiles
MethacrylatesMethyl methacrylate, Butyl methacrylateOptical materials, resins, coatings
StyrenicsStyrene, 4-acetoxystyrenePlastics, films, insulators
AcrylamidesAcrylamide, N-isopropylacrylamideHydrogels, biomedical materials

Development of Functionalized Surfaces and Coatings

The high reactivity of the sulfonyl chloride group with nucleophiles such as amines and alcohols makes it an ideal candidate for surface modification. wikipedia.org Surfaces containing hydroxyl or amine functionalities can be readily functionalized by treatment with this compound. This covalent attachment can be used to alter the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance.

For example, a silicon wafer with a hydroxylated surface could be reacted with this compound to create a hydrophobic surface due to the presence of the long alkyl chain and the benzyloxy group. Subsequent removal of the benzyl (B1604629) group would expose a hydroxyl-terminated surface, which could be used for further chemical modifications, such as the attachment of biomolecules or the growth of polymer brushes. This approach has been explored with other sulfonyl chlorides for the functionalization of materials like polyvinyl chloride. rsc.orgresearchgate.net

Advanced Computational Methodologies for In-Depth Understanding

To fully exploit the potential of this compound, a detailed understanding of its reactivity and reaction kinetics is crucial. Advanced computational methods offer powerful tools to achieve this.

Machine Learning Approaches for Reactivity Prediction

Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions with high accuracy. nih.govtue.nl An ML model could be trained on a large dataset of reactions involving various sulfonyl chlorides to predict the reactivity of this compound with a wide range of nucleophiles under different reaction conditions. rsc.org Such a model could predict reaction yields, identify optimal catalysts, and suggest suitable solvents, thereby accelerating the discovery of new applications for this compound. nih.gov

Table 2: Parameters for a Machine Learning Model to Predict Reactivity

Input FeaturesPredicted OutputPotential Benefits
Structure of nucleophile, Solvent properties, Temperature, Catalyst typeReaction yield, Reaction rate, Product distributionOptimization of reaction conditions, Reduction of experimental effort
Electronic and steric parameters of reactantsActivation energy, Transition state geometryDeeper understanding of reaction mechanisms

High-Throughput Virtual Screening of Reactants for Optimal Synthesis

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid screening of large libraries of virtual compounds to identify promising candidates for a specific application. rsc.orgewadirect.comnih.gov In the context of this compound, HTVS could be employed to screen vast libraries of potential reactants, such as amines, alcohols, and thiols, to identify those that would lead to products with desired properties. researchgate.net This approach can significantly reduce the time and cost associated with experimental screening. ewadirect.comscienceintheclassroom.org

For example, a virtual library of drug-like fragments could be screened for their reactivity with this compound to identify novel sulfonamide derivatives with potential therapeutic applications.

Comparative Studies with Analogous Compounds

To better understand the unique properties of this compound, it is essential to compare its reactivity and behavior with analogous compounds.

Structure-Reactivity Relationships with Other Alkyl Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is influenced by the nature of the alkyl or aryl group attached to the sulfonyl moiety. researchgate.net A systematic study comparing the reaction rates of this compound with other alkyl sulfonyl chlorides, such as hexane-1-sulfonyl chloride and methanesulfonyl chloride, would provide valuable insights into the electronic and steric effects of the benzyloxy group.

For instance, the electron-withdrawing nature of the benzyloxy group might influence the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby affecting its reactivity towards nucleophiles. Kinetic studies, such as solvolysis experiments in various solvents, could quantify these effects.

Table 3: Comparison of Properties with Analogous Alkyl Sulfonyl Chlorides

CompoundKey Structural FeatureExpected Influence on Reactivity
This compoundBenzyloxy group at the 6-positionPotential for electronic effects and steric hindrance
Hexane-1-sulfonyl chlorideUnsubstituted hexyl chainBaseline for steric and electronic effects of a long alkyl chain
Methane-sulfonyl chlorideMethyl groupMinimal steric hindrance, serving as a reference for electronic effects
p-Toluenesulfonyl chlorideAromatic ringDifferent electronic and steric environment compared to alkyl sulfonyl chlorides

By systematically investigating these future directions, the scientific community can unlock the full potential of this compound as a valuable tool in materials science, organic synthesis, and computational chemistry.

Q & A

Q. What are the standard synthetic routes for 6-(Benzyloxy)hexane-1-sulfonyl chloride, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 6-(benzyloxy)hexan-1-ol using sulfonylating agents like methanesulfonyl chloride in pyridine at 0°C. Key conditions include strict temperature control (0°C for 3 hours), acid quenching (ice water and HCl), and purification via silica gel chromatography (ethyl acetate/hexanes gradient). These steps minimize side reactions and improve purity .
  • Example Protocol :
StepReagent/ConditionPurposeYield
16-(Benzyloxy)hexan-1-ol + MsCl in pyridineSulfonation~97%
2Acid quenching (HCl)Neutralization-
3Column chromatographyPurificationHigh purity

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Identifies benzyloxy protons (δ 4.3–4.5 ppm) and sulfonyl chloride protons (δ 3.0–3.2 ppm).
  • LCMS : Confirms molecular weight (calc. 274.8 g/mol) and detects impurities.
  • Elemental Analysis : Validates C, H, S, and Cl content.
    These methods ensure structural integrity and purity, with NMR being critical for distinguishing regioisomers .

Q. What are the primary chemical reactions of this compound in synthetic chemistry?

  • Methodological Answer :
  • Nucleophilic Substitution : Reacts with amines (e.g., cyclohexylamine) to form sulfonamides under mild conditions (e.g., dichloromethane, room temperature) .
  • Reduction : LiAlH4 reduces the sulfonyl chloride to sulfinic acid derivatives.
  • Oxidation : H2O2 converts it to sulfonic acids.
    Reaction optimization requires pH control and stoichiometric adjustments to avoid overoxidation or side products .

Advanced Research Questions

Q. How can the sulfonation step be optimized to address low yields or impurities?

  • Methodological Answer :
  • Catalyst Screening : Test DMAP or Et3N to enhance reactivity.
  • Solvent Optimization : Compare pyridine vs. dichloromethane for solubility and reaction rate.
  • In Situ Monitoring : Use TLC or FTIR to track sulfonyl chloride formation.
    Contradictions in yield (e.g., 97% vs. 80%) may arise from trace moisture or incomplete purification, necessitating rigorous drying and column chromatography .

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., sulfonamide vs. sulfonate formation).
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics.
    Studies on similar sulfonyl chlorides (e.g., 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride) highlight steric and electronic influences on reactivity .

Q. What strategies resolve contradictions in NMR data for reaction intermediates?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping benzyloxy and alkyl signals).
  • Isotopic Labeling : Use deuterated reagents to confirm proton assignments.
    Discrepancies may arise from rotamers or impurities; rigorous purification and spectral simulations (e.g., MestReNova) are recommended .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose to light, heat (40°C), or humidity (75% RH) and monitor via HPLC.
  • Hazard Mitigation : Store in anhydrous, dark conditions (≤4°C) to prevent hydrolysis or decomposition. Safety data indicate toxicity upon degradation, necessitating inert atmospheres .

Q. What methods enable selective modification of the benzyloxy group post-sulfonation?

  • Methodological Answer :
  • Hydrogenolysis : Use Pd/C under H2 to cleave the benzyl group without affecting the sulfonyl chloride.
  • Protection/Deprotection : Employ TMSCl or BnBr to temporarily mask reactive sites.
    Studies on benzyl-protected purines demonstrate compatibility of these strategies with sulfonate esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.